3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide
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Overview
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]isothiazol-2(3H)-yl core, which is known for its diverse chemical reactivity and biological activity.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Mode of Action
The mode of action of this compound is currently unknown . It’s crucial to understand how the compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide typically involves multiple steps:
Formation of the benzo[d]isothiazol-2(3H)-yl core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dioxido and oxo groups: These functional groups are introduced through oxidation reactions using reagents such as hydrogen peroxide or peracids.
Attachment of the 4-fluorobenzyl group: This step is usually achieved through nucleophilic substitution reactions, where the benzo[d]isothiazol-2(3H)-yl core reacts with 4-fluorobenzyl halides.
Formation of the propanamide moiety: This involves the reaction of the intermediate compound with propanoyl chloride or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen atoms, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction could produce simpler derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-benzylpropanamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-chlorobenzyl)propanamide: Contains a chlorine atom instead of fluorine, potentially altering its properties.
Uniqueness
The presence of the 4-fluorobenzyl group in 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide distinguishes it from similar compounds. This fluorine atom can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c18-13-7-5-12(6-8-13)11-19-16(21)9-10-20-17(22)14-3-1-2-4-15(14)25(20,23)24/h1-8H,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVZLUJWENTPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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